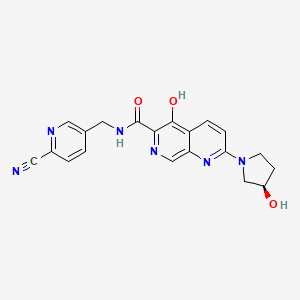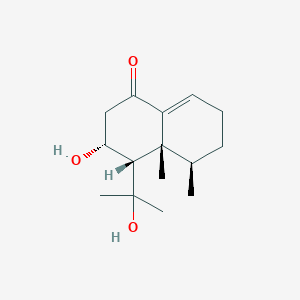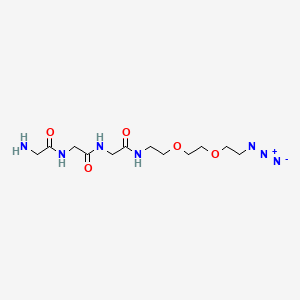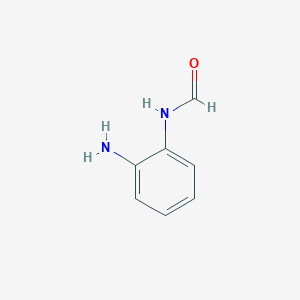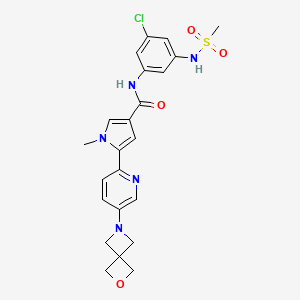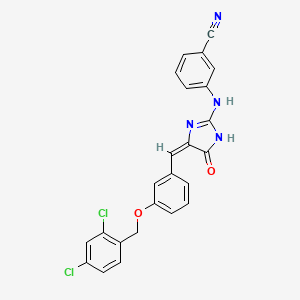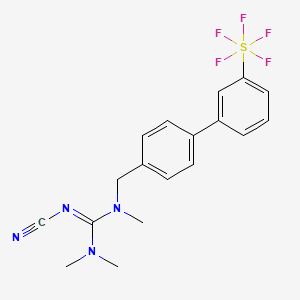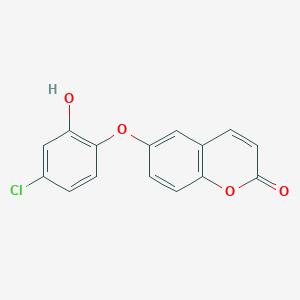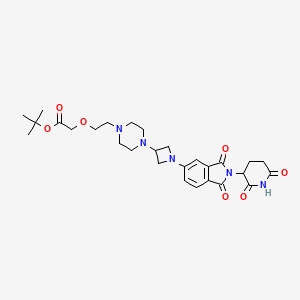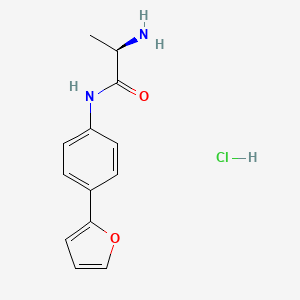
TAAR1 agonist 1 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAAR1 agonist 1 (hydrochloride) is a compound that targets the trace amine-associated receptor 1 (TAAR1), a member of the G-protein coupled receptor (GPCR) family. TAAR1 is widely distributed in the brain and gastrointestinal system and plays a role in various neuronal processes. This compound has shown promise in treating neuropsychiatric disorders such as schizophrenia, depression, and drug addiction .
Métodos De Preparación
The synthesis of TAAR1 agonist 1 (hydrochloride) involves several steps, including the formation of key intermediates and the final coupling reactionIndustrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
TAAR1 agonist 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
TAAR1 agonist 1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the binding interactions and structural dynamics of GPCRs.
Biology: It helps in understanding the role of TAAR1 in neuronal processes and its impact on behavior.
Medicine: It shows potential as a therapeutic agent for treating neuropsychiatric disorders, including schizophrenia and depression.
Industry: It is used in the development of new drugs targeting TAAR1 and related receptors.
Mecanismo De Acción
The mechanism of action of TAAR1 agonist 1 (hydrochloride) involves binding to the TAAR1 receptor, which activates intracellular signaling pathways. This activation leads to the modulation of neurotransmitter systems, including dopamine, serotonin, and glutamate. The compound’s effects are mediated through G-protein activation, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .
Comparación Con Compuestos Similares
TAAR1 agonist 1 (hydrochloride) can be compared with other TAAR1 agonists such as ulotaront, ralmitaront, and amphetamine. These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and therapeutic applications. TAAR1 agonist 1 (hydrochloride) is unique in its specific binding interactions and its potential for treating a broader range of neuropsychiatric disorders .
Propiedades
Fórmula molecular |
C13H15ClN2O2 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 |
Clave InChI |
UESNWTLCPYNWRY-SBSPUUFOSA-N |
SMILES isomérico |
C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N.Cl |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



